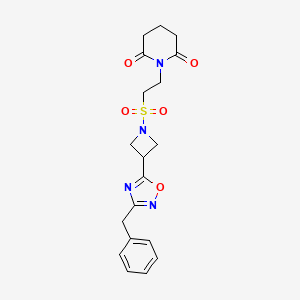

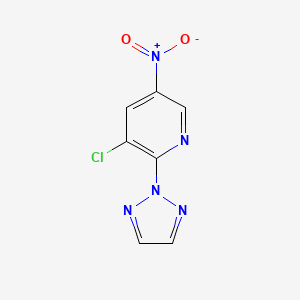

![molecular formula C14H9F3N4O2 B2745806 2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone CAS No. 900015-70-5](/img/structure/B2745806.png)

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, cyclization, and subsequent functionalization. Researchers have achieved its synthesis through a serendipitous regioselective reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This one-pot cascade reaction leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinone core with a phenyl group at position 6 and a trifluoromethyl-substituted pyrazole moiety at position 2. The trifluoromethyl group contributes to its electron-withdrawing properties and hydrophobic surface area. Detailed characterization using heteronuclear 2D NMR experiments confirms the regioisomeric products .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Synthesis of Pyrazole and Pyrimidine Derivatives : This compound serves as a precursor for synthesizing various pyrazole and pyrimidine derivatives, demonstrating significant in vitro antitumor, antimicrobial, and antioxidant activities. The structure-activity relationship (SAR) and density functional theory (DFT) calculations help correlate biological activity with quantum properties like total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).

- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and showed cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities. This highlights the potential of such compounds in anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).

Computational Studies

- DFT Calculations for New Compounds : The equilibrium geometry, energy properties, and molecular interactions of novel pyrazolo and pyrimidine derivatives were investigated using DFT calculations, providing insights into their potential biological activities and stability (Farag & Fahim, 2019).

Antimicrobial and Antioxidant Activities

- Novel Fused Pyrano Pyrimidinones : These compounds were synthesized using an eco-friendly and efficient method, showing significant antibacterial activity against various bacterial strains and antifungal activity against Candida rugosa, indicating their potential as antimicrobial agents (Banothu et al., 2013).

Anti-inflammatory and Antimicrobial Agents

- Pyrazolo[1,5-a]pyrimidines with Antimicrobial Activity : A series of pyrazolo[1,5-a]pyrimidines demonstrated promising antimicrobial activity against Gram-positive and pathogenic fungi, along with anti-inflammatory activity, showcasing their dual therapeutic potential (Aggarwal et al., 2014).

Propriétés

IUPAC Name |

2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2/c15-14(16,17)10-7-12(23)21(20-10)13-18-9(6-11(22)19-13)8-4-2-1-3-5-8/h1-7,20H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHLQMDTMEGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

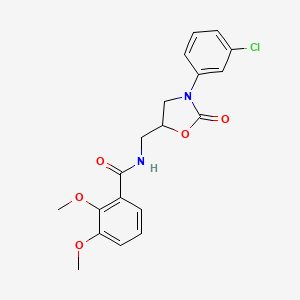

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)

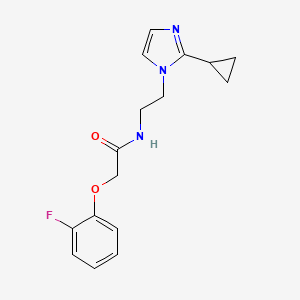

![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)

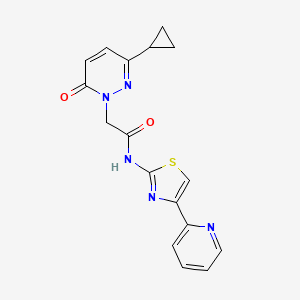

![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)

![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)

![2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2745732.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)

![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)

![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)